molecular formula C23H16F2N4O2S B2839658 6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 1018048-51-5

6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Número de catálogo: B2839658
Número CAS: 1018048-51-5
Peso molecular: 450.46
Clave InChI: CQZJPYYRTHEHLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyrazoline-quinoxaline hybrid featuring dual 4-fluorophenyl substituents and a sulfonyl linker. The pyrazoline ring (4,5-dihydro-1H-pyrazole) is fused with a quinoxaline moiety, a bicyclic aromatic system known for its electron-deficient properties and applications in medicinal chemistry. The sulfonyl group at the 1-position of the pyrazoline enhances structural rigidity and may influence binding interactions in biological systems.

Propiedades

IUPAC Name

6-[5-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N4O2S/c24-17-4-1-15(2-5-17)21-14-23(16-3-10-20-22(13-16)27-12-11-26-20)29(28-21)32(30,31)19-8-6-18(25)7-9-19/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZJPYYRTHEHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Sulfonylation: The pyrazole intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the pyrazole ring.

    Quinoxaline Formation: The final step involves the condensation of the sulfonylated pyrazole with an appropriate diamine to form the quinoxaline core. This reaction is typically performed under acidic conditions with heating.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce sulfonyl-reduced derivatives.

Aplicaciones Científicas De Investigación

Overview

The compound 6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a novel chemical entity that has garnered attention in various scientific research domains, particularly in medicinal chemistry and pharmacology. Its unique molecular structure, featuring both quinoxaline and pyrazole moieties, suggests potential applications in therapeutic areas such as oncology and neuropharmacology.

Anticancer Activity

Research has indicated that compounds with similar structural characteristics to the target compound exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The sulfonyl group enhances the compound's interaction with biological targets, potentially leading to effective anticancer agents.

Study ReferenceFindings
Identified selective glucocorticoid receptor antagonists with potential anticancer effects.
Pyrazole derivatives demonstrated inhibition of tumor cell proliferation.

Neuropharmacological Effects

The quinoxaline backbone is known for its neuroactive properties. Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, possibly offering therapeutic avenues for neurodegenerative diseases or psychiatric disorders.

Study ReferenceFindings
Quinoxaline derivatives showed modulation of glutamatergic activity, which is crucial in neuroprotection.
Investigated the role of similar compounds in cognitive enhancement and neuroprotection.

Anti-inflammatory Properties

Compounds with similar functionalities have been explored for their anti-inflammatory effects. The inhibition of inflammatory pathways can be beneficial in treating chronic inflammatory diseases.

Study ReferenceFindings
Demonstrated that pyrazole-based compounds can inhibit pro-inflammatory cytokines in vitro.
Highlighted the potential for these compounds to modulate inflammatory responses in various models.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives revealed that certain modifications to the structure led to enhanced cytotoxicity against breast cancer cell lines. The incorporation of fluorine atoms was found to increase the lipophilicity and cellular uptake of the compounds, leading to improved therapeutic efficacy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of quinoxaline derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models, suggesting a potential application for treating neurodegenerative conditions.

Mecanismo De Acción

The mechanism of action of 6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and sulfonyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparación Con Compuestos Similares

Research Findings and Implications

  • Crystallography : The target compound’s structure can be resolved using SHELXL, which handles anisotropic displacement parameters and validates geometric restraints .
  • Structure-Activity Relationship (SAR) : Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions, as seen in Compound 6h .
  • Therapeutic Limitations : High molecular weight (~478 g/mol) may reduce bioavailability, necessitating formulation optimization .

Actividad Biológica

6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoxaline core and a sulfonyl group linked to a pyrazole moiety. The presence of fluorine atoms in the phenyl rings enhances its biological activity through increased lipophilicity and potential interactions with target proteins.

Molecular Formula: C20H18F2N4O2S
Molecular Weight: 398.45 g/mol
CAS Number: Not specifically listed in the provided data.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, quinoxaline derivatives have been shown to exhibit:

  • Inhibition of Kinases: Many quinoxaline derivatives function as inhibitors of kinases such as p38 MAPK, which plays a crucial role in inflammatory responses and cancer progression .
  • Antioxidant Activity: The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anticancer Properties: Research indicates that derivatives of quinoxaline exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 1.9 to 3.23 µg/mL against HCT-116 and MCF-7 cell lines
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of p38 MAPK signaling pathway

Case Studies

  • Anticancer Efficacy:
    A study evaluated the efficacy of 6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline on various cancer cell lines. The compound exhibited potent cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
  • Inflammation Modulation:
    In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its role in modulating inflammatory responses .

Future Directions

The promising biological activities of 6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline warrant further investigation. Future research should focus on:

  • In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies: To elucidate the specific molecular pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for enhanced potency and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.